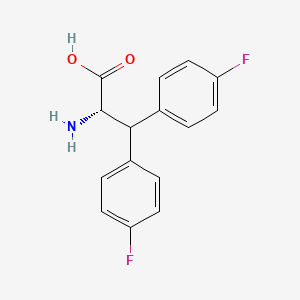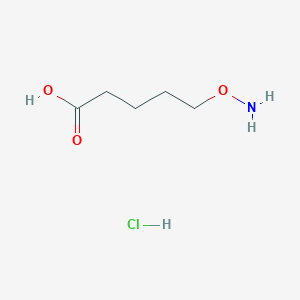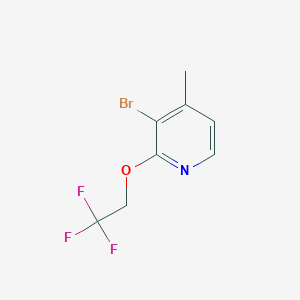
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H7BrF3NO It is a pyridine derivative that features a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoroethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves several steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The methyl group is introduced at the 4-position using a methylating agent such as methyl iodide in the presence of a base.
Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 2-position using 2,2,2-trifluoroethanol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar in structure but has a chlorine atom instead of a bromine atom.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound features a benzene ring instead of a pyridine ring.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: This compound is a derivative used in pharmaceutical applications.
Uniqueness
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrF3NO |
|---|---|
Poids moléculaire |
270.05 g/mol |
Nom IUPAC |
3-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-3-13-7(6(5)9)14-4-8(10,11)12/h2-3H,4H2,1H3 |
Clé InChI |
SXXQNWVQZXPXQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)OCC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


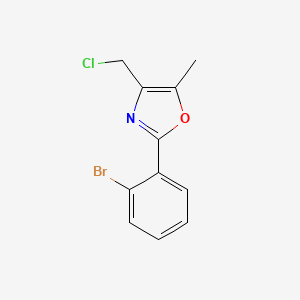








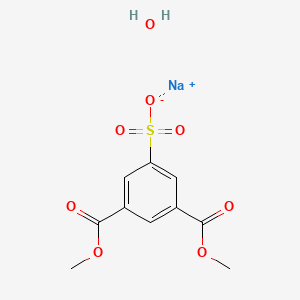
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
